RNF5 inhibitor Inh-2

Beschreibung

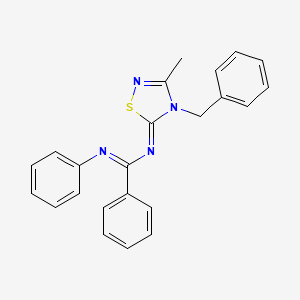

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4S/c1-18-26-28-23(27(18)17-19-11-5-2-6-12-19)25-22(20-13-7-3-8-14-20)24-21-15-9-4-10-16-21/h2-16H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZFQLYZABRFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of RNF5 Inhibitor Inh-2

Abstract

The E3 ubiquitin ligase RING Finger Protein 5 (RNF5), also known as RMA1, is a critical regulator of protein homeostasis, particularly through its role in Endoplasmic Reticulum-Associated Degradation (ERAD). Its involvement in the premature degradation of key proteins, such as the F508del mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), has positioned it as a significant drug target. This guide provides an in-depth technical analysis of Inh-2, a small molecule inhibitor of RNF5. We will dissect its mechanism of action, from the direct inhibition of RNF5's catalytic activity to the downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to validate and explore the function of RNF5 and its inhibitors.

Introduction: The Ubiquitin-Proteasome System and the Role of RNF5

The Ubiquitin-Proteasome System (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, governing cellular processes by maintaining protein quality control. The specificity of the UPS is conferred by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). With over 600 distinct E3 ligases encoded in the human genome, they are the key determinants of substrate recognition and, therefore, represent a highly attractive class of therapeutic targets.[1]

RNF5 is a 180-amino acid E3 ubiquitin ligase anchored to the membranes of the endoplasmic reticulum (ER) and mitochondria via a C-terminal transmembrane domain.[2][3] Its defining feature is an N-terminal RING (Really Interesting New Gene) finger domain, which recruits an E2-ubiquitin conjugate to catalyze the transfer of ubiquitin to a substrate protein.[2][3] RNF5 plays a pivotal role in a multitude of cellular pathways:

-

ER-Associated Degradation (ERAD): RNF5 is a key component of the ERAD machinery, responsible for identifying and targeting misfolded proteins for degradation.[2][4] A clinically significant substrate is the F508del-CFTR mutant, whose RNF5-mediated degradation is the primary cause of cystic fibrosis.[5][6][7]

-

Immune Regulation: RNF5 acts as a negative regulator of antiviral innate immunity by promoting the K48-linked polyubiquitination and subsequent proteasomal degradation of the essential adaptor proteins STING and MAVS.[4][8][9][10]

-

Autophagy: It negatively regulates basal autophagy by mediating the ubiquitination and degradation of ATG4B.[2][10][11]

-

Cell Motility: RNF5 ubiquitinates the focal adhesion protein paxillin, altering its localization and thereby regulating cell migration.[2][3][11][12]

-

Viral Lifecycle: RNF5 can be hijacked by viruses; for instance, it mediates the ubiquitination of the SARS-CoV-2 membrane (M) protein to facilitate virion assembly and release.[13][14][15]

Given its central role in these diverse and critical processes, the pharmacological inhibition of RNF5 presents a promising therapeutic strategy for diseases ranging from cystic fibrosis to cancer and viral infections.

The Mechanism of Action of RNF5 Inhibitor Inh-2

The small molecule Inh-2 was identified through a computational approach that combined ligand docking and virtual screening, specifically designed to find compounds that could bind to the RING finger domain of RNF5.[5] Its mechanism of action is centered on the direct inhibition of RNF5's E3 ligase activity, leading to the stabilization of its downstream substrates.

Core Directive: Inhibition of E3 Ligase Catalytic Activity

The catalytic activity of RNF5 resides in its RING domain, which binds to an E2 conjugating enzyme (such as UBE2D1/UBCH5A) already charged with ubiquitin.[11] This interaction facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on a target substrate. Inh-2 is designed to occupy the binding pocket on the RNF5 RING domain, thereby sterically hindering the recruitment of the E2-ubiquitin complex. This competitive inhibition prevents the ubiquitination of RNF5 substrates.

Downstream Cellular Consequences

By inhibiting RNF5, Inh-2 prevents the ubiquitination of its target substrates, leading to their accumulation and restored function.

-

Rescue of F508del-CFTR: In both immortalized and primary bronchial epithelial cells from cystic fibrosis patients, Inh-2 treatment significantly reduces the ubiquitination of F508del-CFTR.[16] This stabilization allows the mutant protein to escape ERAD, traffic to the cell membrane, and function as a chloride channel, thereby rescuing the primary defect in cystic fibrosis.[5][16]

-

Modulation of Autophagy: Inh-2 reduces the ubiquitination of ATG4B, a key deubiquitinating enzyme in the autophagy pathway.[16] Stabilizing ATG4B leads to increased expression of LC3-II and a higher number of autophagic vacuoles, indicating an upregulation of autophagy.[16]

-

Impact on Cell Motility: Treatment with Inh-2 promotes cell migration, an effect consistent with the stabilization of paxillin, another known RNF5 substrate.[5][16]

Quantitative Potency of Inh-2

The efficacy of Inh-2 has been quantified in cell-based assays, demonstrating its potency in rescuing the function of its key substrate, F508del-CFTR.

| Cell Line | Assay | Endpoint | EC₅₀ | Source |

| FRT (Fischer Rat Thyroid) | YFP-based assay | F508del-CFTR activity rescue | 2.2 µM | [16][17] |

| CFBE41o⁻ (Human Bronchial) | YFP-based assay | F508del-CFTR activity rescue | 2.6 µM | [16] |

| Primary Human Bronchial Epithelial | Transepithelial conductance | Increased chloride secretion | 5 µM (significant increase) | [16] |

Validating the Mechanism: Key Experimental Protocols

To rigorously establish the mechanism of action for an E3 ligase inhibitor like Inh-2, a multi-faceted approach is required. This involves demonstrating direct enzymatic inhibition in a controlled system and confirming physical target engagement within the complex cellular environment.

Protocol 1: In Vitro Ubiquitination Assay

Expertise & Causality: This biochemical assay is the gold standard for directly assessing the catalytic activity of an E3 ligase and the impact of an inhibitor. By reconstituting the ubiquitination cascade in vitro using purified components, we can isolate the activity of RNF5 from all other cellular variables. A reduction in substrate ubiquitination in the presence of Inh-2 provides direct evidence of enzymatic inhibition.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)[12]

-

Recombinant, purified RNF5 (or GST-RNF5)

-

Recombinant substrate protein (e.g., Paxillin) or in vitro translated, 35S-labeled substrate[12]

-

Ubiquitin (often HA-tagged for detection)

-

ATP Regeneration System (ATP, phosphocreatine, creatine kinase)

-

-

Inhibitor Treatment: Add Inh-2 (dissolved in DMSO) to the desired final concentration. For a negative control, add an equivalent volume of DMSO.

-

Initiation & Incubation: Initiate the reaction by adding the ATP regeneration system. Incubate the mixture at 37°C for 60-90 minutes with gentle agitation.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Perform a Western blot using an antibody against the substrate protein or an anti-HA antibody (if using HA-Ub).

-

Alternatively, if using radiolabeled substrate or ubiquitin, analyze the dried gel by autoradiography.[12][18]

-

-

Trustworthiness (Self-Validation): The protocol must include critical controls:

-

No E3 Control: A reaction lacking RNF5 to ensure ubiquitination is E3-dependent.

-

No ATP Control: A reaction lacking the ATP system to confirm the process is energy-dependent.

-

Inactive Mutant Control: A reaction using a catalytically inactive RNF5 mutant (e.g., RNF5 C42S) to prove the observed activity is due to RNF5's RING domain function.[14][15]

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: While an in vitro assay demonstrates enzymatic inhibition, it does not prove the compound engages its target in a living cell. CETSA bridges this gap.[19][20] The principle is that when a ligand (Inh-2) binds to its target protein (RNF5), it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[21][22] By heating cell lysates to various temperatures, we can generate a "melting curve" for RNF5. A shift in this curve to higher temperatures in the presence of Inh-2 is strong evidence of direct physical engagement in a physiologically relevant context.[23]

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T or CFBE41o⁻) to ~80% confluency. Treat the cells with Inh-2 at the desired concentration or with vehicle (DMSO) for 1-2 hours in the incubator.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffered solution.

-

Thermal Challenge: Aliquot the cell suspension into multiple PCR tubes. Heat the tubes in a thermal cycler to a gradient of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control (room temperature).

-

Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration using a BCA assay and normalize all samples.

-

Western Blot Analysis: Separate the normalized samples by SDS-PAGE and perform a Western blot using a validated primary antibody against RNF5. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

-

Trustworthiness (Self-Validation):

-

Vehicle Control: The DMSO-treated samples establish the baseline melting curve for RNF5.

-

Isothermal Dose-Response: As a complementary experiment, heat all samples to a single temperature in the middle of the curve's slope (e.g., 54°C) while varying the concentration of Inh-2. This should show a dose-dependent increase in soluble RNF5, confirming specific engagement.

-

Therapeutic Implications and Future Directions

The primary therapeutic application for Inh-2 is in the treatment of cystic fibrosis caused by the F508del mutation.[5] By inhibiting RNF5, Inh-2 represents a "corrector" molecule that restores the function of the mutant CFTR protein. This validation of RNF5 as a druggable target opens the door for further development.[5]

Beyond cystic fibrosis, the diverse roles of RNF5 suggest broader therapeutic potential for its inhibitors:

-

Oncology: RNF5 expression is elevated in some breast cancers and its inhibition sensitizes cells to chemotherapy.[2] It also regulates glutamine metabolism and has been implicated in pancreatic cancer and acute myeloid leukemia, making it a potential target in these malignancies.[2][6]

-

Immunology & Virology: As a negative regulator of the STING and MAVS antiviral pathways, RNF5 inhibition could be a strategy to boost the innate immune response to viral infections or to enhance cancer immunotherapy.[6][8][9]

Future research should focus on obtaining co-crystal structures of Inh-2 bound to RNF5 to confirm the binding mode, further optimizing its potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models.

Conclusion

The RNF5 inhibitor Inh-2 functions through the direct inhibition of the RNF5 E3 ubiquitin ligase's catalytic activity. Discovered through computational screening, its mechanism is validated by its ability to prevent the ubiquitination and degradation of known RNF5 substrates, most notably leading to the functional rescue of F508del-CFTR. The combination of in vitro enzymatic assays and cellular target engagement studies like CETSA provides a robust framework for confirming this mechanism. Inh-2 serves as a powerful chemical probe for studying RNF5 biology and represents a promising starting point for the development of novel therapeutics for cystic fibrosis and potentially other diseases.

References

-

Title: RNF5: inhibiting antiviral immunity and shaping virus life cycle Source: Frontiers URL: [Link]

-

Title: Ubiquitin Ligase RNF5 | Research Project Source: Ronai Lab URL: [Link]

-

Title: The E3 Ubiquitin Ligase RNF5 Facilitates SARS-CoV-2 Membrane Protein-Mediated Virion Release Source: PubMed URL: [Link]

-

Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]

-

Title: E3 ubiquitin-protein ligase RNF5 - Homo sapiens (Human) Source: UniProt URL: [Link]

-

Title: Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement Source: Taylor & Francis Online URL: [Link]

-

Title: Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout Source: PubMed URL: [Link]

-

Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: MDPI URL: [Link]

-

Title: The E3 Ubiquitin Ligase RNF5 Facilitates SARS-CoV-2 Membrane Protein-Mediated Virion Release Source: ScienceOpen URL: [Link]

-

Title: RNF5: inhibiting antiviral immunity and shaping virus life cycle Source: PMC - NIH URL: [Link]

-

Title: E3 ligase RNF5 inhibits type I interferon response in herpes simplex virus keratitis through the STING/IRF3 signaling pathway Source: Frontiers URL: [Link]

-

Title: Pharmacological Inhibition of the Ubiquitin Ligase RNF5 Rescues F508del-CFTR in Cystic Fibrosis Airway Epithelia Source: PubMed URL: [Link]

-

Title: A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase Source: PMC URL: [Link]

-

Title: RNF5, a RING Finger Protein That Regulates Cell Motility by Targeting Paxillin Ubiquitination and Altered Localization Source: PubMed Central URL: [Link]

-

Title: RNF5 E3 ligase activities and ubiquitination of paxillin in vitro. Source: ResearchGate URL: [Link]

-

Title: Targeting of Ubiquitin E3 Ligase RNF5 as a Novel Therapeutic Strategy in Neuroectodermal Tumors Source: MDPI URL: [Link]

-

Title: RNF5 activation by Analog−1 decreases tumor cell viability. Source: ResearchGate URL: [Link]

-

Title: A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase Source: PubMed - NIH URL: [Link]

-

Title: The E3 Ubiquitin Ligase RNF5 Facilitates SARS-CoV-2 Membrane Protein-Mediated Virion Release Source: NIH URL: [Link]

-

Title: The E3 Ubiquitin Ligase RNF5 Targets Virus-Induced Signaling Adaptor for Ubiquitination and Degradation Source: ResearchGate URL: [Link]

-

Title: Regulation of Endoplasmic Reticulum-associated Degradation by RNF5-dependent Ubiquitination of JNK-associated Membrane Protein (JAMP) Source: PMC - NIH URL: [Link]

-

Title: Emerging Role of Ubiquitination in Antiviral RIG-I Signaling Source: ASM Journals URL: [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. ronailab.net [ronailab.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Frontiers | E3 ligase RNF5 inhibits type I interferon response in herpes simplex virus keratitis through the STING/IRF3 signaling pathway [frontiersin.org]

- 5. Pharmacological Inhibition of the Ubiquitin Ligase RNF5 Rescues F508del-CFTR in Cystic Fibrosis Airway Epithelia [pubmed.ncbi.nlm.nih.gov]

- 6. A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | RNF5: inhibiting antiviral immunity and shaping virus life cycle [frontiersin.org]

- 9. RNF5: inhibiting antiviral immunity and shaping virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNF5 | Abcam [abcam.com]

- 11. uniprot.org [uniprot.org]

- 12. RNF5, a RING Finger Protein That Regulates Cell Motility by Targeting Paxillin Ubiquitination and Altered Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The E3 Ubiquitin Ligase RNF5 Facilitates SARS-CoV-2 Membrane Protein-Mediated Virion Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. The E3 Ubiquitin Ligase RNF5 Facilitates SARS-CoV-2 Membrane Protein-Mediated Virion Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. RNF5 inhibitor inh-02 | CAS 324579-65-9 | TargetMol | Biomol.com [biomol.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rational Discovery and Validation of Inh-2: A Targeted Inhibitor of the RNF5 E3 Ubiquitin Ligase

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The E3 ubiquitin ligase RNF5 (also known as RMA1) has emerged as a critical regulator of cellular protein quality control, with significant implications in the pathogenesis of numerous diseases, including cystic fibrosis, various cancers, and viral infections.[1][2] Its role in targeting misfolded proteins for degradation, such as the F508del mutant of the cystic fibrosis transmembrane conductance regulator (CFTR), has positioned it as a compelling target for therapeutic intervention.[1][3] This guide provides a comprehensive technical overview of the discovery and characterization of Inh-2, a small-molecule inhibitor of RNF5. We will delve into the scientific rationale behind the discovery strategy, the detailed experimental workflows for its validation, and the mechanistic insights into its mode of action. This document is intended to serve as a practical resource for researchers in the fields of drug discovery, cell biology, and translational medicine who are interested in the development of modulators for E3 ligases.

RNF5: A Pivotal E3 Ligase in Health and Disease

RNF5 is a RING finger domain-containing E3 ubiquitin ligase anchored to the membrane of the endoplasmic reticulum (ER) and mitochondria.[4] It plays a crucial role in ER-associated degradation (ERAD), a cellular process responsible for the elimination of misfolded or unassembled proteins from the ER.[4] Beyond its canonical role in ERAD, RNF5 is implicated in a diverse array of cellular functions, including the regulation of autophagy, cell motility, and innate immune signaling.[4][5]

The pathological significance of RNF5 is underscored by its involvement in multiple diseases:

-

Cystic Fibrosis: RNF5 mediates the premature degradation of the F508del-CFTR mutant protein, the most common cause of cystic fibrosis, thereby preventing its trafficking to the cell surface.[1][3]

-

Oncology: RNF5 expression is elevated in certain cancers, such as breast cancer and acute myeloid leukemia, where it contributes to tumor progression and therapeutic resistance.[1][4] It has also been shown to target the tumor suppressor PTEN for degradation in pancreatic cancer.[1]

-

Infectious Diseases: RNF5 modulates the host's antiviral response by targeting key signaling molecules like STING and MAVS for degradation.[6][7] It also plays a role in the life cycle of various viruses, including SARS-CoV-2.[6][7]

Given its multifaceted roles in disease, the development of selective RNF5 inhibitors represents a promising therapeutic strategy.

RNF5 Signaling and Function

The E3 ligase activity of RNF5 is conferred by its RING finger domain, which recruits an E2 ubiquitin-conjugating enzyme to catalyze the transfer of ubiquitin to a substrate protein. This ubiquitination can lead to various downstream events, most notably proteasomal degradation of the target protein.

Figure 1: Simplified workflow of RNF5-mediated protein degradation.

The Discovery of Inh-2: A Computationally Driven Approach

The identification of Inh-2 was achieved through a rational, computationally driven strategy, a testament to the power of in silico methods in modern drug discovery.[3] This approach circumvents the complexities and resource-intensive nature of traditional high-throughput screening (HTS) by focusing on the structural features of the target protein.

The discovery workflow can be summarized as follows:

-

Homology Modeling: In the absence of an experimentally determined crystal structure, a homology model of the RNF5 RING finger domain was generated. This served as the virtual target for the subsequent screening campaign.

-

Virtual Screening: A large library of drug-like small molecules was computationally docked into the predicted binding pocket of the RNF5 RING domain.[3] This process evaluates the potential binding affinity and complementarity of each compound to the target.

-

Lead Identification: Compounds with the most favorable docking scores and predicted interactions with key residues in the RNF5 RING domain were selected as primary candidates for further experimental validation. Inh-2 emerged from this in silico screening as a promising hit.[3]

Figure 2: The computational workflow for the discovery of Inh-2.

Chemical Synthesis of RNF5 Inhibitors

While the precise synthetic route for Inh-2 is not publicly detailed in the reviewed literature, the synthesis of small-molecule inhibitors targeting E3 ligases generally follows established principles of medicinal chemistry.[8][9] The process typically involves a multi-step synthesis to construct the core scaffold of the molecule, followed by the introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties.

For illustrative purposes, the synthesis of another RNF5 inhibitor, FX12, which was developed through a structure-activity relationship (SAR) campaign around the Stattic chemotype, provides a relevant example of how such inhibitors can be synthesized.[1][2]

A generalized synthetic scheme for a small molecule inhibitor might involve:

-

Scaffold Synthesis: The initial steps focus on constructing the central chemical framework of the inhibitor. This could involve well-known organic reactions such as cross-coupling reactions, cyclizations, or condensations.

-

Functionalization: Once the core scaffold is in place, various functional groups are introduced. This is a critical step for exploring the SAR and fine-tuning the inhibitor's properties.

-

Purification and Characterization: At each step, and particularly for the final compound, rigorous purification using techniques like column chromatography or HPLC is essential. The structure and purity of the final compound are then confirmed using methods such as NMR spectroscopy and mass spectrometry.

Figure 3: A generalized workflow for the synthesis of a small molecule inhibitor.

Experimental Validation and Mechanism of Action of Inh-2

The efficacy of Inh-2 as an RNF5 inhibitor was substantiated through a series of rigorous in vitro and cell-based assays. These experiments not only confirmed its biological activity but also provided insights into its mechanism of action.

Rescue of F508del-CFTR Function

The primary validation of Inh-2 was its ability to rescue the function of the F508del-CFTR mutant protein in cystic fibrosis models.[3][10]

Key Findings:

-

Inh-2 treatment significantly reduced the ubiquitination of F508del-CFTR in immortalized human bronchial epithelial cells (CFBE41o-).[10]

-

The inhibitor rescued the activity of F508del-CFTR in a dose-dependent manner, with EC50 values of 2.6 µM in CFBE41o- cells and 2.2 µM in Fischer Rat Thyroid (FRT) cells expressing the mutant protein.[10]

-

In primary bronchial epithelial cells from cystic fibrosis patients, Inh-2 significantly increased CFTR-mediated transepithelial conductance and chloride secretion.[10]

Table 1: Potency of Inh-2 in Rescuing F508del-CFTR Activity

| Cell Line | Assay | Parameter | Value | Reference |

| CFBE41o- | YFP-based assay | EC50 | 2.6 µM | [10] |

| FRT | YFP-based assay | EC50 | 2.2 µM | [10] |

Modulation of RNF5 Downstream Targets

To further confirm that Inh-2 acts by inhibiting RNF5, its effects on other known RNF5 substrates were investigated.

-

ATG4B: Inh-2 treatment led to a reduction in the ubiquitination of ATG4B, a key regulator of autophagy that is targeted by RNF5.[10] This resulted in increased levels of LC3-II and an increased number of autophagic vacuoles, indicating a modulation of the autophagic process.[10]

-

Paxillin: RNF5 is known to ubiquitinate the focal adhesion protein paxillin, thereby regulating cell motility.[5] Treatment with Inh-2 was shown to promote cell migration in a wound-healing assay, consistent with the inhibition of RNF5's effect on paxillin.[5][10]

Experimental Protocols

Protocol 1: In Vitro Ubiquitination Assay

This assay directly assesses the E3 ligase activity of RNF5 and the inhibitory effect of compounds like Inh-2.

-

Reaction Setup: Combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., Ube2j1), ubiquitin, and purified GST-tagged RNF5 in a reaction buffer (50 mM Tris-HCl, pH 7.4, 2 mM ATP, 5 mM MgCl2).

-

Inhibitor Addition: Add Inh-2 at various concentrations to the reaction mixture. A DMSO control should be included.

-

Incubation: Incubate the reactions at 30°C for 30-60 minutes to allow for the ubiquitination reaction to proceed.

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to detect the formation of polyubiquitin chains on RNF5 (auto-ubiquitination) or a specific substrate.

Protocol 2: CFTR Activity Assay (YFP-based)

This cell-based assay measures the function of the CFTR chloride channel.

-

Cell Culture: Plate CFBE41o- or FRT cells stably expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) in 96-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of Inh-2 or a vehicle control (DMSO) for 24-48 hours.

-

Assay Procedure:

-

Wash the cells with a chloride-containing buffer.

-

Add a buffer containing a cocktail of forskolin and genistein to activate the CFTR channel.

-

Initiate iodide influx by adding a buffer in which chloride is replaced with iodide.

-

Measure the rate of YFP quenching (due to iodide influx) using a fluorescence plate reader.

-

-

Data Analysis: The rate of YFP quenching is proportional to the CFTR channel activity. Calculate the EC50 value for Inh-2 by plotting the CFTR activity against the inhibitor concentration.

Future Directions and Conclusion

The discovery and validation of Inh-2 represent a significant advancement in the development of targeted therapies for diseases driven by RNF5 dysregulation. While Inh-2 has shown promising results in preclinical models of cystic fibrosis, further studies are warranted.[3]

Key areas for future investigation include:

-

Direct Target Engagement: While the downstream effects of Inh-2 are consistent with RNF5 inhibition, experiments such as cellular thermal shift assays (CETSA) or direct binding assays (e.g., surface plasmon resonance) would definitively confirm direct engagement with RNF5.[1] It is currently not known if Inh-2 directly binds to RNF5.[1]

-

In Vivo Efficacy and Pharmacokinetics: Evaluation of the in vivo efficacy, safety, and pharmacokinetic profile of Inh-2 in animal models of cystic fibrosis and other relevant diseases is a critical next step.

-

Selectivity Profiling: A comprehensive kinase and E3 ligase selectivity profile will be essential to understand the off-target effects of Inh-2 and to guide further lead optimization.

-

Structural Biology: Co-crystallization of Inh-2 with the RNF5 RING domain would provide invaluable structural insights for the rational design of next-generation inhibitors with improved potency and selectivity.

References

-

A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase - PMC. (URL: [Link])

-

Ubiquitin Ligase RNF5 | Research Project - Ronai Lab. (URL: [Link])

-

The E3 Ubiquitin Ligase RNF5 Facilitates SARS-CoV-2 Membrane Protein-Mediated Virion Release | bioRxiv. (URL: [Link])

-

RNF5: inhibiting antiviral immunity and shaping virus life cycle - PMC - NIH. (URL: [Link])

-

E3 ligase RNF5 inhibits type I interferon response in herpes simplex virus keratitis through the STING/IRF3 signaling pathway - Frontiers. (URL: [Link])

-

RNF5, a RING Finger Protein That Regulates Cell Motility by Targeting Paxillin Ubiquitination and Altered Localization - PubMed Central. (URL: [Link])

-

Pharmacological Inhibition of the Ubiquitin Ligase RNF5 Rescues F508del-CFTR in Cystic Fibrosis Airway Epithelia - PubMed. (URL: [Link])

-

6048 - Gene ResultRNF5 ring finger protein 5 [ (human)] - NCBI. (URL: [Link])

-

A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase - PubMed - NIH. (URL: [Link])

-

The E3 Ubiquitin Ligase RNF5 Facilitates SARS-CoV-2 Membrane Protein-Mediated Virion Release - NIH. (URL: [Link])

-

Zooming into the structure-function of RING finger proteins for anti-cancer therapeutic applications - PubMed Central. (URL: [Link])

-

High-throughput screening for inhibitors of the e3 ubiquitin ligase APC - PubMed. (URL: [Link])

-

Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities | Oncotarget. (URL: [Link])

-

Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC - PubMed Central. (URL: [Link])

-

RINGs of good and evil: RING finger ubiquitin ligases at the crossroads of tumour suppression and oncogenesis - PubMed Central. (URL: [Link])

-

High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC - NIH. (URL: [Link])

-

Ribosome biogenesis rate, a parameter of sensitivity to chemotherapeutic drugs inhibiting rRNA synthesis - Frontiers. (URL: [Link])

-

Small Molecule Synthesis - AI powered Drug Discovery CRO - PozeSCAF. (URL: [Link])

-

Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs - MDPI. (URL: [Link])

-

Synthesis and Applications of Small Molecule Libraries | Chemical Reviews. (URL: [Link])

-

Fragment‐Based Design, Synthesis, and Characterization of Aminoisoindole‐Derived Furin Inhibitors. (URL: [Link])

-

Assays for High‐Throughput Screening of E2 and E3 Ubiquitin Ligases - DOI. (URL: [Link])

-

Introduction to small molecule drug discovery and preclinical development - Frontiers. (URL: [Link])

-

Ring Finger Protein 1, a Novel Ubiquitin E3 Ligase Targeting Cancerous Inhibitor of Protein Phosphatase 2A to Suppress Smoking‐Induced Lung Tumorigenesis - NIH. (URL: [Link])

-

Organic synthesis toward small-molecule probes and drugs - PNAS. (URL: [Link])

Sources

- 1. A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of the Ubiquitin Ligase RNF5 Rescues F508del-CFTR in Cystic Fibrosis Airway Epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ronailab.net [ronailab.net]

- 5. RNF5, a RING Finger Protein That Regulates Cell Motility by Targeting Paxillin Ubiquitination and Altered Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The E3 Ubiquitin Ligase RNF5 Facilitates SARS-CoV-2 Membrane Protein-Mediated Virion Release | bioRxiv [biorxiv.org]

- 7. RNF5: inhibiting antiviral immunity and shaping virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. medchemexpress.com [medchemexpress.com]

Inh-2: A Technical Guide to the Selective Inhibition of the E3 Ubiquitin Ligase RNF5

Foreword: Targeting the Gatekeeper of Protein Quality Control

The E3 ubiquitin ligase RNF5, also known as RMA1, has emerged as a critical regulator in a multitude of cellular processes. Anchored to the membranes of the endoplasmic reticulum (ER) and mitochondria, RNF5 acts as a key component of the ER-associated degradation (ERAD) pathway, a crucial quality control mechanism that targets misfolded proteins for proteasomal degradation.[1][2] Its role extends beyond protein quality control, influencing cell motility, autophagy, and antiviral immunity.[1][3] The diverse functions of RNF5 have implicated it in the pathogenesis of a range of diseases, from cystic fibrosis to cancer and viral infections, making it a compelling target for therapeutic intervention.[4][5]

This technical guide provides an in-depth exploration of Inh-2, a novel small-molecule inhibitor of RNF5. We will delve into the scientific rationale behind targeting RNF5, the discovery and mechanism of action of Inh-2, and provide detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of RNF5 inhibition.

RNF5: A Multifaceted E3 Ubiquitin Ligase

RNF5 is a RING finger domain-containing E3 ubiquitin ligase that facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein.[1] This ubiquitination can target the substrate for degradation by the proteasome or modulate its function and localization. RNF5 is known to mediate both K48-linked polyubiquitination, a canonical signal for proteasomal degradation, and K63-linked polyubiquitination, which is involved in non-proteolytic signaling pathways.[6][7]

The subcellular localization of RNF5 at the ER and mitochondrial membranes positions it at a critical nexus of cellular signaling.[1] Its substrates are a diverse array of proteins involved in various cellular functions:

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): RNF5 is a key player in the degradation of the most common mutant form of CFTR, F508del-CFTR, which is misfolded and retained in the ER.[4][8] This leads to the loss of CFTR function at the cell surface, the primary cause of cystic fibrosis.[4]

-

Paxillin: By ubiquitinating the focal adhesion protein paxillin, RNF5 regulates cell motility.[9]

-

ATG4B: RNF5 negatively regulates autophagy by mediating the ubiquitination and degradation of the cysteine protease ATG4B.[10]

-

STING and MAVS: In the context of innate immunity, RNF5 targets the adaptor proteins STING and MAVS for degradation, thereby dampening the antiviral interferon response.[3]

The multifaceted nature of RNF5's function underscores its importance as a therapeutic target. However, the context-dependent role of RNF5 in different diseases necessitates a nuanced approach to its modulation.

The Discovery of Inh-2: A Computational Approach to RNF5 Inhibition

Inh-2 was identified through a sophisticated computational approach that combined ligand docking and virtual screening.[11] This strategy leveraged a homology model of the RNF5 RING domain to screen for small molecules with the potential to bind to and inhibit its catalytic activity.[4] Inh-2, a 1,2,4-thiadiazol-5-ylidene derivative, emerged as a promising candidate from this in silico screen.[2]

Chemical and Physical Properties of Inh-2

| Property | Value | Reference |

| Chemical Name | (E)-N-((Z)-4-benzyl-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene)-N'-phenylbenzimidamide | [12] |

| CAS Number | 324579-65-9 | [10] |

| Molecular Formula | C23H20N4S | [13] |

| Molecular Weight | 384.50 g/mol | [13] |

Mechanism of Action: Selective Inhibition of RNF5's E3 Ligase Activity

Inh-2 functions as a selective inhibitor of the E3 ubiquitin ligase activity of RNF5. While direct binding to RNF5 was initially inferred from its discovery through docking to the RNF5 RING domain and its effects on RNF5's downstream targets, subsequent studies with similar compounds have provided further evidence for direct engagement.[2][4] The inhibition of RNF5 by Inh-2 leads to the stabilization of its substrates that would otherwise be targeted for degradation.

The primary and most well-characterized effect of Inh-2 is the rescue of F508del-CFTR.[11] By inhibiting RNF5-mediated ubiquitination, Inh-2 prevents the premature degradation of the misfolded CFTR protein, allowing it to traffic to the cell surface and function as a chloride channel.[10][13]

The selectivity of Inh-2 is a key aspect of its therapeutic potential. Its effects on known RNF5 substrates like ATG4B and paxillin provide evidence for its on-target activity.[11]

Experimental Validation of Inh-2 Activity: A Practical Guide

The following section provides an overview of key experimental protocols to characterize the activity of Inh-2 as an RNF5 inhibitor.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of Inh-2 to inhibit the E3 ligase activity of RNF5 in a reconstituted cell-free system.

Principle: Recombinant RNF5 is incubated with E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UbcH5c), and ubiquitin in the presence of ATP.[14] The auto-ubiquitination of RNF5, or the ubiquitination of a specific substrate, is then detected by western blotting.

Workflow:

In Vitro Ubiquitination Assay Workflow.

Expected Outcome: In the presence of Inh-2, a dose-dependent decrease in the polyubiquitin chain formation on RNF5 (auto-ubiquitination) or the target substrate should be observed compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a small molecule to its target protein in a cellular context.

Principle: The binding of a ligand, such as Inh-2, can stabilize its target protein, RNF5, leading to an increase in its thermal stability. This change in thermal stability can be detected by western blotting.[4]

Workflow:

Cellular Thermal Shift Assay (CETSA) Workflow.

Expected Outcome: In cells treated with Inh-2, a higher amount of soluble RNF5 should be detected at elevated temperatures compared to vehicle-treated cells, indicating thermal stabilization upon ligand binding.

Functional Rescue of F508del-CFTR

The ability of Inh-2 to rescue the function of F508del-CFTR is a key validation of its therapeutic potential. This can be assessed using several methods.

This is a cell-based, high-throughput assay to measure CFTR-mediated anion transport.

Principle: Cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. The addition of iodide to the extracellular medium leads to iodide influx through functional CFTR channels, which quenches the YFP fluorescence.[10]

Workflow:

-

Cell Culture: Plate cells stably expressing F508del-CFTR and halide-sensitive YFP in a 96-well plate.

-

Treatment: Treat cells with Inh-2 or vehicle control for 24-48 hours to allow for F508del-CFTR rescue.

-

Assay:

-

Wash the cells with a chloride-containing buffer.

-

Stimulate CFTR channel opening with a cocktail of agonists (e.g., forskolin and genistein).

-

Measure baseline YFP fluorescence.

-

Rapidly add an iodide-containing solution.

-

Measure the rate of YFP fluorescence quenching.

-

Expected Outcome: Cells treated with Inh-2 should exhibit a faster rate of YFP quenching upon iodide addition, indicating increased functional F508del-CFTR at the plasma membrane.

The Ussing chamber is a gold-standard electrophysiological technique to measure ion transport across epithelial monolayers.[15]

Principle: Primary bronchial epithelial cells from cystic fibrosis patients homozygous for the F508del mutation are cultured on permeable supports to form a polarized monolayer. The monolayer is mounted in an Ussing chamber, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

Workflow:

-

Cell Culture: Culture primary F508del/F508del human bronchial epithelial cells on permeable supports until a polarized monolayer is formed.

-

Treatment: Treat the monolayers with Inh-2 or vehicle control for 24-48 hours.

-

Ussing Chamber Measurement:

-

Mount the permeable supports in the Ussing chamber.

-

Bathe the apical and basolateral sides with appropriate physiological solutions.

-

Measure the baseline Isc.

-

Sequentially add amiloride (to inhibit sodium channels), a CFTR agonist cocktail (e.g., forskolin and genistein), and a CFTR inhibitor (e.g., CFTRinh-172) to measure the CFTR-dependent chloride current.

-

Expected Outcome: Monolayers treated with Inh-2 should show a significantly larger increase in Isc in response to CFTR agonists compared to vehicle-treated controls, indicating a rescue of CFTR-mediated chloride secretion.[13]

Comparative Analysis with Other RNF5 Modulators

The study of RNF5 has been advanced by the development of other modulators, such as FX12, which acts as both an inhibitor and a degrader of RNF5.[4]

| Compound | Mechanism of Action | Primary Application | Reference |

| Inh-2 | Selective inhibitor of RNF5 E3 ligase activity | Rescue of F508del-CFTR in cystic fibrosis | [11] |

| FX12 | Inhibitor and degrader of RNF5 | Research tool for studying RNF5 function | [4] |

| Analog-1 | Activator of RNF5 | Potential therapeutic for neuroblastoma and melanoma | [3] |

This comparative landscape highlights the diverse strategies for modulating RNF5 activity and the potential for developing tailored therapeutics for different diseases.

Future Directions and Therapeutic Outlook

Inh-2 represents a significant advancement in the quest to therapeutically target the ubiquitin-proteasome system. Its ability to rescue the function of F508del-CFTR by selectively inhibiting RNF5 provides a compelling proof-of-concept for this approach in the treatment of cystic fibrosis.

Future research should focus on:

-

Optimizing the potency and selectivity of Inh-2: Structure-activity relationship (SAR) studies could lead to the development of more potent and selective RNF5 inhibitors.

-

Elucidating the in vivo efficacy and safety of Inh-2: Preclinical studies in animal models of cystic fibrosis are necessary to evaluate the therapeutic potential of Inh-2.

-

Exploring the therapeutic potential of RNF5 inhibition in other diseases: Given the role of RNF5 in cancer and viral infections, the therapeutic utility of Inh-2 and other RNF5 inhibitors in these contexts warrants investigation.

The development of selective inhibitors of E3 ubiquitin ligases has long been a challenging endeavor. The discovery of Inh-2 and other RNF5 modulators signals a new era in our ability to precisely manipulate the ubiquitin code for therapeutic benefit.

References

-

Chen, Y., et al. (2022). A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase. Molecular Biology of the Cell, 33(13), ar123. [Link]

-

Yuan, L., et al. (2022). The E3 Ubiquitin Ligase RNF5 Facilitates SARS-CoV-2 Membrane Protein-Mediated Virion Release. mBio, 13(1), e03168-21. [Link]

-

Ronai, Z. A. (n.d.). Ubiquitin Ligase RNF5. Ronai Lab. Retrieved from [Link]

-

UniProt Consortium. (n.d.). E3 ubiquitin-protein ligase RNF5 - Homo sapiens (Human). UniProt. Retrieved from [Link]

-

Chen, Y., et al. (2022). A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2024). RNF5: inhibiting antiviral immunity and shaping virus life cycle. Frontiers in Immunology, 15, 1365942. [Link]

-

Amit, I., et al. (2007). Increased Expression of the E3 Ubiquitin Ligase RNF5 is Associated with Decreased Survival in Breast Cancer. Cancer Research, 67(22), 10832-10840. [Link]

-

Li, Y., et al. (2024). RNF5: inhibiting antiviral immunity and shaping virus life cycle. Frontiers in Immunology, 15. [Link]

-

Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Retrieved from [Link]

-

Sondo, E., et al. (2018). Pharmacological Inhibition of the Ubiquitin Ligase RNF5 Rescues F508del-CFTR in Cystic Fibrosis Airway Epithelia. Cell Chemical Biology, 25(7), 891-905.e9. [Link]

-

Didier, C., et al. (2003). RNF5, a RING Finger Protein That Regulates Cell Motility by Targeting Paxillin Ubiquitination and Altered Localization. Molecular and Cellular Biology, 23(15), 5331-5345. [Link]

-

Kliza, K., & Hoppe, T. (2021). In Vitro Analysis of E3 Ubiquitin Ligase Function. Journal of Visualized Experiments, (171), 10.3791/62393. [Link]

-

Beekman, J. M., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1406. [Link]

-

The Human Protein Atlas. (n.d.). Protein structure - RNF5. Retrieved from [Link]

-

Didier, C., et al. (2003). RNF5 E3 ligase activities and ubiquitination of paxillin in vitro. ResearchGate. Retrieved from [Link]

-

Sondo, E., et al. (2021). FX12 directly interacts with RNF5 and inhibits its E3 activity in... ResearchGate. Retrieved from [Link]

-

Tomati, V., et al. (2021). Targeting of Ubiquitin E3 Ligase RNF5 as a Novel Therapeutic Strategy in Neuroectodermal Tumors. Cancers, 13(21), 5389. [Link]

-

S., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. Molecules, 28(11), 4410. [Link]

-

Treglia, G., et al. (2021). Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [18F]F-FDG in Oncology: A Systematic Review. International Journal of Molecular Sciences, 22(20), 11192. [Link]

-

Widdicombe, J. H., & Wine, J. J. (2015). CFTR and calcium-activated chloride channels in primary cultures of human airway gland cells of serous or mucous phenotype. American Journal of Physiology-Lung Cellular and Molecular Physiology, 309(11), L1235-L1247. [Link]

Sources

- 1. ronailab.net [ronailab.net]

- 2. Frontiers | RNF5: inhibiting antiviral immunity and shaping virus life cycle [frontiersin.org]

- 3. RNF5: inhibiting antiviral immunity and shaping virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. uniprot.org [uniprot.org]

- 8. mdpi.com [mdpi.com]

- 9. RNF5, a RING Finger Protein That Regulates Cell Motility by Targeting Paxillin Ubiquitination and Altered Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pharmacological Inhibition of the Ubiquitin Ligase RNF5 Rescues F508del-CFTR in Cystic Fibrosis Airway Epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. inh-02 | RNF5 inhibitor | Probechem Biochemicals [probechem.com]

- 13. medkoo.com [medkoo.com]

- 14. researchgate.net [researchgate.net]

- 15. CFTR and calcium-activated chloride channels in primary cultures of human airway gland cells of serous or mucous phenotype - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cellular Pathways Modulated by the RNF5 Inhibitor, Inh-2

This guide provides a comprehensive technical overview of the cellular pathways modulated by Inh-2, a small molecule inhibitor of the E3 ubiquitin ligase RNF5. Designed for researchers, scientists, and drug development professionals, this document delves into the core functions of RNF5, the mechanistic implications of its inhibition by Inh-2, and detailed experimental protocols to investigate these effects.

Introduction: RNF5, a Critical Node in Cellular Homeostasis

Ring Finger Protein 5 (RNF5), also known as RMA1, is an E3 ubiquitin ligase anchored to the membranes of the endoplasmic reticulum (ER) and mitochondria.[1] This strategic localization places RNF5 at the heart of several critical cellular processes, including protein quality control, innate immunity, and metabolic regulation. As an E3 ligase, RNF5 mediates the final step of the ubiquitination cascade, attaching ubiquitin moieties to substrate proteins, thereby dictating their fate. This can lead to proteasomal degradation, altered subcellular localization, or modulation of protein activity.[2]

The diverse functions of RNF5 have implicated it in a range of pathologies, from genetic disorders like cystic fibrosis to various cancers and viral infections, making it a compelling target for therapeutic intervention.[3][4] The development of small molecule inhibitors, such as Inh-2, offers a powerful tool to dissect the intricate roles of RNF5 and explore its therapeutic potential.[5][6]

Core Cellular Pathways Modulated by RNF5 and the Impact of Inh-2 Inhibition

This section explores the primary cellular pathways regulated by RNF5 and the known or potential consequences of its inhibition by Inh-2.

Endoplasmic Reticulum-Associated Degradation (ERAD)

The ERAD pathway is a crucial quality control mechanism that identifies and eliminates misfolded or unassembled proteins from the ER.[1][7] RNF5 is a key player in this process, targeting a variety of misfolded proteins for ubiquitination and subsequent degradation by the proteasome.[1][8]

Mechanism of RNF5 in ERAD:

-

Substrate Recognition: RNF5 recognizes and binds to misfolded proteins within the ER membrane or those retrotranslocated to the cytosol.

-

Ubiquitination: RNF5, in concert with an E2 ubiquitin-conjugating enzyme, attaches a polyubiquitin chain to the substrate protein. This chain serves as a degradation signal for the 26S proteasome.

Impact of Inh-2 on ERAD: The Case of Cystic Fibrosis

The most well-characterized effect of RNF5 inhibition by Inh-2 is in the context of cystic fibrosis (CF). The most common CF-causing mutation, F508del-CFTR, results in a misfolded but potentially functional protein that is prematurely targeted for degradation by the ERAD machinery, with RNF5 being a key E3 ligase in this process.[9][10]

-

Inh-2-mediated Rescue of F508del-CFTR: By inhibiting RNF5, Inh-2 prevents the ubiquitination and subsequent degradation of the F508del-CFTR protein.[5][11] This allows a fraction of the mutant protein to escape the ERAD pathway, fold correctly, and traffic to the cell membrane, thereby restoring some of its chloride channel function.[5][6]

Broader Implications for ERAD-related Diseases:

The ability of Inh-2 to rescue a key misfolded protein highlights its potential therapeutic value for other diseases caused by protein misfolding and premature degradation.

Experimental Workflow: Assessing the Impact of Inh-2 on Protein Stability

A fundamental experiment to determine if Inh-2 stabilizes a putative RNF5 substrate is the cycloheximide (CHX) chase assay. CHX is a protein synthesis inhibitor; by treating cells with CHX, one can monitor the degradation rate of a protein of interest over time via Western blotting.

Caption: Cycloheximide chase assay workflow.

Innate Immunity: The cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral infection and cellular damage. Upon activation, STING (Stimulator of Interferon Genes) translocates from the ER to the Golgi, where it initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[12]

RNF5 as a Negative Regulator of STING Signaling:

RNF5 acts as a brake on the STING pathway to prevent excessive or prolonged immune activation.

-

Mechanism: RNF5 mediates the K48-linked polyubiquitination of STING, targeting it for proteasomal degradation.[12] This effectively dampens the downstream signaling cascade and subsequent IFN production.[13]

Potential Impact of Inh-2 on the STING Pathway:

While direct studies on Inh-2's effect on STING are limited, inhibiting RNF5 is hypothesized to:

-

Enhance STING-mediated Immunity: By preventing STING degradation, Inh-2 could prolong and amplify the antiviral and anti-tumor immune response. This could be beneficial in the context of viral infections and cancer immunotherapy.

Diagram: RNF5-mediated Regulation of the STING Pathway

Caption: RNF5 negatively regulates STING signaling.

Autophagy

Autophagy is a cellular recycling process that degrades and clears damaged organelles and long-lived proteins. A key step in autophagy is the formation of the autophagosome, which engulfs the cellular cargo and fuses with the lysosome for degradation.

RNF5's Role in Autophagy Regulation:

RNF5 negatively regulates basal autophagy.[1]

-

Mechanism: RNF5 mediates the ubiquitination and subsequent degradation of ATG4B, a cysteine protease essential for the processing of LC3, a protein crucial for autophagosome formation.[1]

Impact of Inh-2 on Autophagy:

Inh-2 has been shown to modulate autophagy.[11]

-

Inh-2 Increases LC3-II Levels: By inhibiting RNF5, Inh-2 is expected to stabilize ATG4B, leading to increased processing of LC3-I to its lipidated form, LC3-II, which is incorporated into the autophagosome membrane. Indeed, treatment with Inh-2 increases LC3-II expression and the number of autophagic vacuoles.[11]

Cell Motility

Cell migration is a fundamental process in development, wound healing, and cancer metastasis. It involves the dynamic regulation of cell-matrix adhesions, known as focal adhesions.

RNF5 and the Regulation of Paxillin:

RNF5 regulates cell motility by targeting the focal adhesion protein paxillin.[14]

-

Mechanism: RNF5 ubiquitinates paxillin, which leads to its exclusion from focal adhesions, thereby modulating cell migration.[14][15]

Impact of Inh-2 on Cell Motility:

Inh-2 has been observed to affect cell motility.[8][11]

-

Inh-2 Promotes Cell Migration: By inhibiting RNF5, Inh-2 is expected to reduce paxillin ubiquitination, potentially altering its localization and impacting cell migration. Studies have shown that Inh-2 treatment promotes cell migration in certain cell types.[8][11]

Glutamine Metabolism

Many cancer cells exhibit a high dependence on glutamine for their growth and proliferation. Glutamine is transported into the cell by specific carrier proteins.

RNF5's Role in Glutamine Uptake:

RNF5 regulates the stability of glutamine transporters.[1][16]

-

Mechanism: In response to ER stress induced by certain chemotherapies, RNF5 promotes the ubiquitination and degradation of the glutamine carriers SLC1A5 and SLC38A2.[1][16] This leads to reduced glutamine uptake and can sensitize cancer cells to these therapies.[1]

Potential Impact of Inh-2 on Glutamine Metabolism:

The effect of Inh-2 on glutamine metabolism has not been extensively studied. However, based on the function of RNF5, it is plausible that:

-

Inh-2 may Modulate Chemosensitivity: By inhibiting RNF5, Inh-2 could potentially stabilize glutamine transporters, thereby altering the response of cancer cells to ER stress-inducing chemotherapies. This is an area that warrants further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular effects of Inh-2.

Protocol 1: Immunoprecipitation of Ubiquitinated Proteins

This protocol is designed to determine if Inh-2 treatment alters the ubiquitination status of a specific protein of interest.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

-

Antibody against the protein of interest for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Antibody against ubiquitin for Western blotting.

-

Inh-2.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with Inh-2 or vehicle control for the desired time.

-

Lyse cells in lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with the antibody against the protein of interest.

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the protein of interest.

-

Protocol 2: LC3-II Western Blot for Autophagy

This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagy induction.

Materials:

-

Cell lysis buffer.

-

Antibody against LC3.

-

Inh-2.

-

Bafilomycin A1 or Chloroquine (optional, for autophagic flux assessment).

Procedure:

-

Cell Treatment:

-

Treat cells with Inh-2 or vehicle control. For autophagic flux analysis, co-treat with a lysosomal inhibitor like Bafilomycin A1 in the final hours of the experiment.

-

-

Lysis and Western Blotting:

-

Lyse cells and quantify protein concentration.

-

Separate proteins on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.

-

Transfer to a PVDF membrane and probe with an anti-LC3 antibody.

-

-

Analysis:

-

Quantify the band intensities of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II upon treatment with Inh-2 indicates an induction of autophagy.

-

Protocol 3: Transwell Migration Assay

This assay measures the effect of Inh-2 on the migratory capacity of cells.

Materials:

-

Transwell inserts with appropriate pore size for the cell type.

-

24-well plates.

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

-

Inh-2.

-

Crystal violet stain.

Procedure:

-

Cell Preparation:

-

Starve cells in serum-free medium overnight.

-

Resuspend cells in serum-free medium containing Inh-2 or vehicle control.

-

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.

-

Seed the cell suspension into the upper chamber of the inserts.

-

-

Incubation and Staining:

-

Incubate for a period sufficient for cell migration (e.g., 12-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

-

Quantification:

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Protocol 4: Glutamine Uptake Assay

This protocol measures the effect of Inh-2 on the cellular uptake of glutamine.

Materials:

-

Commercially available glutamine uptake assay kit (fluorometric or colorimetric).

-

Inh-2.

Procedure:

-

Cell Treatment:

-

Treat cells with Inh-2 or vehicle control for the desired duration.

-

-

Assay Performance:

-

Follow the manufacturer's instructions for the glutamine uptake assay kit. This typically involves incubating the cells with a glutamine analog or measuring the depletion of glutamine from the medium.

-

-

Data Analysis:

-

Quantify the signal according to the kit's protocol and compare the glutamine uptake in Inh-2-treated cells versus control cells.

-

Quantitative Data Summary

| Assay | Parameter Measured | Expected Effect of Inh-2 | Key Considerations |

| Protein Stability | Half-life of RNF5 substrate | Increased half-life | Optimize CHX concentration and time points for each cell line and protein. |

| Autophagy | LC3-II/LC3-I ratio | Increased ratio | Use of lysosomal inhibitors is crucial to distinguish between increased autophagosome formation and decreased degradation. |

| Cell Migration | Number of migrated cells | Increased or decreased depending on cell type and context | Optimize chemoattractant concentration and incubation time. |

| Glutamine Uptake | Rate of glutamine uptake | Potential for increase or decrease depending on the cellular context | Ensure linearity of the assay and control for cell number. |

Conclusion

RNF5 is a multifaceted E3 ubiquitin ligase that plays a pivotal role in maintaining cellular homeostasis. Its inhibition by the small molecule Inh-2 has demonstrated therapeutic potential, particularly in the context of cystic fibrosis. This guide has outlined the key cellular pathways modulated by RNF5 and the consequential effects of its inhibition. The provided experimental protocols offer a robust framework for researchers to further explore the intricate biology of RNF5 and the therapeutic promise of its inhibitors. Future investigations into the impact of Inh-2 on the STING pathway, cell motility, and glutamine metabolism will undoubtedly provide deeper insights into the complex regulatory networks governed by RNF5 and pave the way for novel therapeutic strategies in a variety of diseases.

References

-

Ronai Lab. Ubiquitin Ligase RNF5. [Link]

- Younger, J. M., et al. (2006). A foldable CFTR-ΔF508 is retained in the endoplasmic reticulum by a sequential quality-control checkpoint. The Journal of cell biology, 172(6), 865–875.

-

Sondo, E., et al. (2018). Genetic Inhibition Of The Ubiquitin Ligase Rnf5 Attenuates Phenotypes Associated To F508del Cystic Fibrosis Mutation. Erasmus University Rotterdam. [Link]

- Tomati, V., et al. (2015). Pharmacological Inhibition of the Ubiquitin Ligase RNF5 Rescues F508del-CFTR in Cystic Fibrosis Airway Epithelia. Cell chemical biology, 22(8), 1087–1098.

- Chen, Y., et al. (2022). A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase. The Journal of biological chemistry, 298(12), 102661.

- Wang, Y., et al. (2023). RNF5: inhibiting antiviral immunity and shaping virus life cycle. Frontiers in Immunology, 14, 1332007.

- Didier, C., et al. (2003). RNF5, a RING finger protein that regulates cell motility by targeting paxillin ubiquitination and altered localization. Molecular and cellular biology, 23(15), 5331–5345.

- Bromberg, J. F., et al. (2007). Increased Expression of the E3 Ubiquitin Ligase RNF5 Is Associated with Decreased Survival in Breast Cancer. Cancer research, 67(17), 8172–8179.

-

UniProt Consortium. (2023). E3 ubiquitin-protein ligase RNF5. UniProtKB - Q99942 (RNF5_HUMAN). [Link]

- Li, C., et al. (2024). RNF5: inhibiting antiviral immunity and shaping virus life cycle. Virologica Sinica, 39(1), 58-69.

- You, F., et al. (2022). E3 ligase RNF5 inhibits type I interferon response in herpes simplex virus keratitis through the STING/IRF3 signaling pathway. Frontiers in Immunology, 13, 911624.

- Kong, D., et al. (2022). The E3 Ubiquitin Ligase RNF5 Facilitates SARS-CoV-2 Membrane Protein-Mediated Virion Release. mBio, 13(1), e03491-21.

- Younger, J. M., et al. (2009). Regulation of endoplasmic reticulum-associated degradation by RNF5-dependent ubiquitination of JNK-associated membrane protein (JAMP). The Journal of biological chemistry, 284(18), 12177–12186.

- An, L., et al. (2023). The role of cGAS-STING pathway ubiquitination in innate immunity and multiple diseases. Cellular & Molecular Biology Letters, 28(1), 73.

- Sondo, E., et al. (2020). Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Ubiquitylation as a Novel Pharmaceutical Target for Cystic Fibrosis. International journal of molecular sciences, 21(8), 2898.

- Zhang, X., et al. (2020). The E3 ubiquitin ligase RNF185 facilitates the cGAS-mediated innate immune response. The Journal of biological chemistry, 295(31), 10636–10648.

- Sondo, E., et al. (2018). Pharmacological Inhibition of the Ubiquitin Ligase RNF5 Rescues F508del-CFTR in Cystic Fibrosis Airway Epithelia. Cell chemical biology, 25(7), 891–905.e8.

- Zhang, J., et al. (2021). Ubiquitin ligase RNF5 serves an important role in the development of human glioma. Oncology Letters, 22(5), 785.

-

Spandidos, D. A., et al. (2019). Ubiquitin ligase RNF5 serves an important role in the development of human glioma. Spandidos Publications. [Link]

-

Wei, T., et al. (2022). E3 ligase RNF5 inhibits type I interferon response in herpes simplex virus keratitis through the STING/IRF3 signaling pathway. Frontiers. [Link]

- Caci, E., et al. (2021). Targeting of Ubiquitin E3 Ligase RNF5 as a Novel Therapeutic Strategy in Neuroectodermal Tumors. Cancers, 13(21), 5396.

-

Reactome. (2016). RNF5 and RNF185 ubiquitinate misfolded CFTR. [Link]

-

Bromberg, J. F., et al. (2007). Increased Expression of the E3 Ubiquitin Ligase RNF5 Is Associated with Decreased Survival in Breast Cancer. American Association for Cancer Research. [Link]

-

Zhang, X., et al. (2021). The E3 Ubiquitin Ligase RNF5 Facilitates SARS-CoV-2 Membrane Protein-Mediated Virion Release. bioRxiv. [Link]

-

Didier, C., et al. (2007). Increased Expression of the E3 Ubiquitin Ligase RNF5 Is Associated with Decreased Survival in Breast Cancer. American Association for Cancer Research. [Link]

-

Wikipedia. RNF5. [Link]

- Zhong, B., et al. (2009). The E3 Ubiquitin Ligase RNF5 Targets Virus-Induced Signaling Adaptor for Ubiquitination and Degradation. The Journal of Immunology, 183(8), 4983-4989.

-

Springer Nature Experiments. In Vitro Protein Ubiquitination Assay. [Link]

- Jeon, Y. J., et al. (2015). Regulation of Glutamine Carrier Proteins by RNF5 Determines Breast Cancer Response to ER Stress-inducing Chemotherapies. Cancer cell, 27(3), 354–369.

- Younger, J. M., et al. (2009). Regulation of Endoplasmic Reticulum-associated Degradation by RNF5-dependent Ubiquitination of JNK-associated Membrane Protein (JAMP). The Journal of biological chemistry, 284(18), 12177–12186.

- Lio, C. W. J., et al. (2019). Methods of Assessing STING Activation and Trafficking. Methods in molecular biology (Clifton, N.J.), 1954, 139–150.

- Chen, Y., et al. (2012). Detection of Protein Ubiquitination. Journal of visualized experiments : JoVE, (67), e4318.

- Sondo, E., et al. (2018). Pharmacological Inhibition of the Ubiquitin Ligase RNF5 Rescues F508del-CFTR in Cystic Fibrosis Airway Epithelia. Cell chemical biology, 25(7), 891–905.e8.

- Xie, Q., et al. (2013). In Vitro Protein Ubiquitination Assay. In: Ma, W., Shan, L. (eds) Plant-Pathogen Interactions. Methods in Molecular Biology, vol 1011. Humana Press, Totowa, NJ.

- Vila, I. K., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR protocols, 3(2), 101438.

- Wang, Y., et al. (2023). RNF5: inhibiting antiviral immunity and shaping virus life cycle. Frontiers in Immunology, 14, 1332007.

- Chen, Y., et al. (2022). A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase. The Journal of biological chemistry, 298(12), 102661.

- Jeon, Y. J., et al. (2015). Regulation of glutamine carrier proteins by RNF5 determines breast cancer response to ER stress-inducing chemotherapies. Cancer cell, 27(3), 354–369.

- Fregno, I., et al. (2021). ER-to-lysosome-associated degradation acts as failsafe mechanism upon ERAD dysfunction. The EMBO journal, 40(23), e108428.

Sources

- 1. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. clyte.tech [clyte.tech]

- 4. corning.com [corning.com]

- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibition of the Ubiquitin Ligase RNF5 Rescues F508del-CFTR in Cystic Fibrosis Airway Epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. Regulation of glutamine carrier proteins by RNF5 determines breast cancer response to ER stress-inducing chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Rescuing Defective CFTR: A Technical Guide to the Role and Application of the RNF5 Inhibitor, Inh-2

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cystic Fibrosis (CF), a life-shortening genetic disorder, is primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del-CFTR, results in a misfolded protein that is prematurely targeted for degradation by the endoplasmic reticulum-associated degradation (ERAD) pathway. A key player in this process is the E3 ubiquitin ligase RNF5. This technical guide provides a comprehensive overview of the molecular mechanisms underlying RNF5-mediated CFTR degradation and the therapeutic potential of its inhibition. We will focus on Inh-2, a small molecule inhibitor of RNF5, detailing its mechanism of action and its role in rescuing F508del-CFTR. This document will serve as a technical resource, offering detailed experimental protocols and field-proven insights to empower researchers in the development of novel CF therapies.

Introduction: The Challenge of Cystic Fibrosis and the F508del-CFTR Defect

Cystic Fibrosis is a monogenic disease characterized by the dysfunction of the CFTR protein, an anion channel crucial for maintaining ion and water balance across epithelial surfaces.[1] The deletion of phenylalanine at position 508 (F508del) is the most common CF-causing mutation, affecting approximately 90% of patients.[2][3] This mutation leads to a misfolded and unstable CFTR protein that is recognized by the cellular protein quality control machinery within the endoplasmic reticulum (ER) and targeted for premature degradation.[1][4] Consequently, there is a significant reduction in the amount of functional CFTR at the cell surface, leading to the diverse and severe clinical manifestations of CF.

The cellular quality control system, particularly the ER-associated degradation (ERAD) pathway, plays a central role in the pathology of CF.[5] This pathway identifies and eliminates misfolded proteins to maintain cellular homeostasis. In the context of F508del-CFTR, the ERAD machinery, including specific E3 ubiquitin ligases, efficiently ubiquitinates the mutant protein, marking it for destruction by the proteasome.[2][3]

The Central Role of RNF5 in F508del-CFTR Degradation

2.1. RNF5: An ER-Anchored E3 Ubiquitin Ligase

Ring Finger Protein 5 (RNF5), also known as RMA1, is an ER-membrane-anchored E3 ubiquitin ligase that plays a critical role in the ERAD pathway.[5][6] Its primary function is to catalyze the transfer of ubiquitin to substrate proteins, thereby flagging them for proteasomal degradation. RNF5 has been implicated in various cellular processes, including the regulation of cell motility and the antiviral innate immune response.[7][8][9]

2.2. RNF5-Mediated Ubiquitination of F508del-CFTR

RNF5 has been identified as a key E3 ligase responsible for the ubiquitination and subsequent degradation of both wild-type and F508del-CFTR.[2][3] It recognizes the misfolded conformation of F508del-CFTR within the ER membrane and facilitates its polyubiquitination. This ubiquitin tag serves as a signal for the proteasome to degrade the aberrant protein, preventing its trafficking to the Golgi apparatus and ultimately the plasma membrane.[2][3] The interaction between RNF5 and CFTR is a critical step in the premature degradation of the mutant protein, making RNF5 an attractive therapeutic target for CF.[10][11]

Inh-2: A Pharmacological Inhibitor of RNF5

3.1. Discovery and Properties of Inh-2

Inh-2 is a small molecule inhibitor of RNF5 that was identified through a computational approach involving ligand docking and virtual screening.[10] It belongs to the 1,2,4-thiadiazol-5-ylidene scaffold.[7][12] Subsequent structure-activity relationship (SAR) studies have led to the development of more potent analogs.[7][12] Inh-2 has been shown to modulate downstream targets of RNF5, such as ATG4B and paxillin, further validating its inhibitory effect on RNF5 activity.[10]

3.2. Mechanism of Action: Rescuing F508del-CFTR from Degradation

Inh-2 functions by inhibiting the E3 ligase activity of RNF5.[13] By blocking RNF5, Inh-2 prevents the ubiquitination of F508del-CFTR.[13] This inhibition allows a portion of the F508del-CFTR protein to escape the ERAD pathway and continue its journey through the secretory pathway. The rescued F508del-CFTR can then be further processed in the Golgi and trafficked to the plasma membrane, where it can function as a chloride channel.[10] Long-term incubation with Inh-2 has been shown to cause significant rescue of F508del-CFTR in both immortalized and primary bronchial epithelial cells from CF patients.[10]

Below is a diagram illustrating the RNF5-mediated degradation of F508del-CFTR and the mechanism of rescue by Inh-2.

Caption: RNF5-mediated degradation of F508del-CFTR and its rescue by Inh-2.

Experimental Protocols for Studying the RNF5-CFTR Axis

This section provides detailed, step-by-step methodologies for key experiments to investigate the role of RNF5 and its inhibitors in CFTR protein degradation and rescue.

4.1. In Vitro Ubiquitination Assay

This assay directly assesses the E3 ligase activity of RNF5 towards CFTR and the inhibitory effect of compounds like Inh-2.

-

Objective: To determine if RNF5 can ubiquitinate CFTR in a cell-free system and to test the inhibitory potential of Inh-2.

-

Principle: Recombinant E1, E2, RNF5 (E3), ubiquitin, and a CFTR substrate (e.g., a purified domain or in microsomes) are incubated with ATP. The ubiquitination of CFTR is then detected by Western blotting.

-

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components on ice (final volume of 30-50 µL):

-